Ácido 4-bromo-2-(hidroximetil)benzoico

Descripción general

Descripción

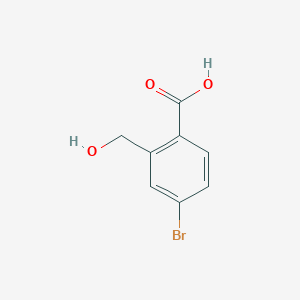

4-Bromo-2-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a hydroxymethyl group at the second position

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Bioactivas

Ácido 4-bromo-2-(hidroximetil)benzoico: es un intermedio valioso en la síntesis de diversas moléculas bioactivas. Sus grupos bromo e hidroximetilo lo convierten en un precursor versátil para la construcción de compuestos orgánicos complejos a través de reacciones de sustitución .

Ciencia de Materiales e Investigación de Polímeros

Este compuesto se puede utilizar para modificar las propiedades de los polímeros, mejorando su estabilidad térmica y resistencia mecánica. Sirve como bloque de construcción para crear nuevos materiales poliméricos con aplicaciones potenciales en electrónica y recubrimientos .

Química Medicinal

En química medicinal, el ácido 4-bromo-2-(hidroximetil)benzoico se utiliza para desarrollar nuevos productos farmacéuticos. Su estructura es susceptible a una mayor funcionalización, lo que permite la creación de una amplia gama de derivados farmacológicamente activos .

Catálisis

La parte de ácido benzoico del compuesto puede actuar como ligando en sistemas catalíticos. Puede unirse a metales y facilitar diversos procesos catalíticos, incluidas las reacciones de oxidación y reducción cruciales en la química industrial .

Estudios Ambientales

Los investigadores utilizan ácido 4-bromo-2-(hidroximetil)benzoico para estudiar el destino ambiental de los compuestos orgánicos bromados. Se pueden monitorear sus productos de degradación y transformación para comprender su impacto en los ecosistemas .

Química Analítica

Debido a su estructura única, este compuesto puede servir como material estándar o de referencia en métodos analíticos como la espectrometría de masas y la cromatografía. Ayuda en la cuantificación precisa de compuestos similares en mezclas complejas .

Mecanismo De Acción

Target of Action

It is known that benzoic acid derivatives are often used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that the compound may interact with palladium catalysts and aryl boronic acids in chemical reactions.

Mode of Action

It is likely that the bromine atom on the benzene ring makes the compound more reactive, allowing it to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used in organic synthesis .

Biochemical Pathways

Given its potential use in the suzuki–miyaura cross-coupling reaction, it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 23105 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

As a potential reagent in the suzuki–miyaura cross-coupling reaction, it may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of various biaryl compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(hydroxymethyl)benzoic acid involves the bromination of 2-(hydroxymethyl)benzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 4-Bromo-2-(hydroxymethyl)benzoic acid may involve multi-step synthesis starting from readily available raw materials. For example, a process might begin with the bromination of a precursor compound, followed by hydrolysis and purification steps to obtain the final product. The reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reag

Propiedades

IUPAC Name |

4-bromo-2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXAGQITFDILGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633886 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670256-21-0 | |

| Record name | 4-Bromo-2-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.